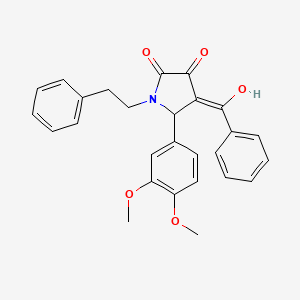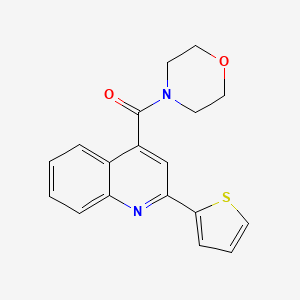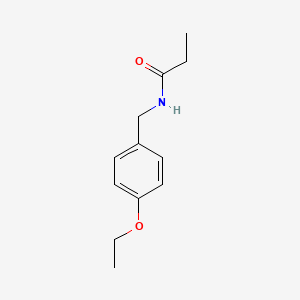
4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole, also known as IMMOX, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole exerts its pharmacological effects by binding to and modulating the activity of certain ion channels in the brain and spinal cord. Specifically, it acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This leads to an increase in the inhibitory tone of the brain, resulting in anticonvulsant and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anticonvulsant and analgesic properties, it has been found to have anxiolytic effects, reducing anxiety-like behavior in rodents. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole is its specificity for GABA-A receptors, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its relatively low potency and solubility can make it challenging to work with in lab experiments. Additionally, its effects on other ion channels and receptors, such as NMDA receptors, can complicate its interpretation in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of interest is the investigation of the mechanisms underlying its anxiolytic and anti-inflammatory effects. Finally, further research is needed to fully understand its effects on other ion channels and receptors and how these interactions may impact its pharmacological profile.
Méthodes De Synthèse
4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole can be synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-nitro-1,3-oxazole in the presence of a reducing agent such as tin(II) chloride to yield this compound.
Applications De Recherche Scientifique
4-(1H-imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-5-3-4-6-13(11)15-17-14(12(2)19-15)9-18-8-7-16-10-18/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPVCJNUWKSBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5327335.png)


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)

![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)

![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
